Undecaethylene glycol

Catalog No.
S538883
CAS No.
6809-70-7
M.F
C22H46O12
M. Wt
502.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecaethylene glycol

CAS Number

6809-70-7

Product Name

Undecaethylene glycol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C22H46O12

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C22H46O12/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h23-24H,1-22H2

InChI Key

PSVXZQVXSXSQRO-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Solubility

Soluble in DMSO

Synonyms

PEG12

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Description

The exact mass of the compound 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol is 502.2989 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Undecaethylene glycol, also known as 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane-1,32-diol, is a polyether compound with a long hydrophilic chain consisting of eleven ethylene glycol units. This compound features hydroxyl groups at both ends of the molecule, contributing to its amphiphilic nature. Its structure allows it to interact favorably with both aqueous and organic environments, making it versatile for various applications in chemical and biological fields .

There is no documented information on the specific mechanism of action for this compound. However, similar molecules with multiple ether linkages, like PEG, can influence the solubility and biocompatibility of other molecules when used in drug delivery applications [].

Future Research Directions

  • Research on the synthesis and characterization of this specific diol would be valuable.
  • Investigating its potential applications in areas like drug delivery or material science based on its structure could be interesting.

Chemical Identity

3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol, also known as undecaethylene glycol (UDG), is a long-chain diol []. It belongs to a class of chemicals called polyethylene glycols (PEGs) [].

Potential Research Applications

UDG is a relatively new material, and research into its potential applications is ongoing. Here are some areas where it is being investigated:

  • Material Science

    UDG's long chain structure and hydrophilic character (affinity for water) make it interesting for applications in materials science. For instance, research suggests it may be useful in the development of lubricants, coatings, and membranes [, ].

  • Biomedical Science

    UDG's potential in drug delivery systems is being explored. Early research indicates that it could be used to modify the properties of drugs, potentially improving their effectiveness [].

Typical of polyether compounds. These include:

  • Dehydration Reactions: In the presence of acids or heat, undecaethylene glycol can undergo dehydration to form ether linkages or cyclic ethers.
  • Esterification: It can react with carboxylic acids to form esters, which are useful in creating surfactants and other derivatives.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids under appropriate conditions.

The reactivity of undecaethylene glycol is largely influenced by its terminal hydroxyl groups and the ether linkages within its backbone .

Undecaethylene glycol exhibits low toxicity and good biocompatibility, making it suitable for biomedical applications. It is often used as a stabilizing agent in drug formulations and as a component in hydrogels. Its hydrophilic nature facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Additionally, undecaethylene glycol has been shown to have antimicrobial properties, which can be beneficial in pharmaceutical applications .

The synthesis of undecaethylene glycol typically involves the polymerization of ethylene oxide. The general method includes:

  • Ring-Opening Polymerization: Ethylene oxide is polymerized using a suitable initiator (such as water or an alcohol) under controlled temperature and pressure conditions.
  • Termination: The polymerization is terminated by adding a hydroxyl-containing compound to yield undecaethylene glycol with terminal hydroxyl groups.
  • Purification: The product is purified through distillation or filtration to remove unreacted monomers and byproducts.

This method allows for the production of high-purity undecaethylene glycol suitable for industrial and pharmaceutical applications .

Studies on the interactions of undecaethylene glycol with various biological molecules have shown that it can enhance the solubility of hydrophobic compounds significantly. Its ability to form hydrogen bonds with proteins and nucleic acids aids in stabilizing these biomolecules during formulation processes. Additionally, interaction studies indicate that undecaethylene glycol can reduce protein aggregation and denaturation during storage .

Undecaethylene glycol belongs to a class of compounds known as polyethylene glycols (PEGs). Here are some similar compounds along with their unique characteristics:

Compound NameStructure DescriptionUnique Features
Diethylene GlycolTwo ethylene glycol unitsLower molecular weight; widely used as a solvent
Triethylene GlycolThree ethylene glycol unitsHigher viscosity; used in antifreeze formulations
Polyethylene GlycolVaries in chain length; generic term for PEGsVersatile; used in pharmaceuticals and cosmetics
Tetraethylene GlycolFour ethylene glycol unitsHigher melting point; used in industrial applications
Hexaethylene GlycolSix ethylene glycol unitsIncreased hydrophilicity; used in drug formulations

Undecaethylene glycol's unique feature is its longer chain length compared to these compounds, which enhances its solubility properties and makes it particularly effective for specific applications such as drug delivery systems .

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Exact Mass

502.2989

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6809-70-7

Wikipedia

Undecaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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